16beta-Hydroxystanozolol is a steroid compound that is a hydroxylated derivative of stanozolol, a synthetic anabolic steroid originally developed for medical use. Stanozolol is known for its anabolic properties, which promote muscle growth and enhance physical performance. The 16beta-hydroxylation of stanozolol alters its pharmacological profile and metabolic pathways, making it an important compound in both therapeutic and doping contexts.
16beta-Hydroxystanozolol is primarily synthesized from stanozolol through hydroxylation processes. This transformation can occur through various synthetic methods, including enzymatic reactions and chemical synthesis techniques that leverage specific reagents and conditions to introduce the hydroxyl group at the 16beta position of the steroid structure.
16beta-Hydroxystanozolol falls under the category of anabolic steroids and is classified as a synthetic derivative of testosterone. It is often studied in the context of doping control in sports due to its potential for misuse among athletes seeking performance enhancement.
The synthesis of 16beta-hydroxystanozolol can be achieved through multiple approaches:
The enzymatic approach typically involves incubating stanozolol with liver microsomes in the presence of cofactors such as NADPH and UDP-glucuronic acid, which facilitate the hydroxylation process. The reaction conditions, including temperature and pH, are critical for optimizing yield and specificity.
The molecular formula for 16beta-hydroxystanozolol is . Its structure features a steroid backbone with a hydroxyl group (-OH) attached at the 16beta position. This modification significantly influences its biological activity compared to stanozolol.
16beta-Hydroxystanozolol participates in various chemical reactions typical of steroid compounds:
Liquid chromatography-mass spectrometry (LC-MS) techniques are commonly employed to analyze these reactions, allowing for precise identification and quantification of 16beta-hydroxystanozolol in biological samples such as urine .
The mechanism by which 16beta-hydroxystanozolol exerts its effects involves binding to androgen receptors in target tissues, leading to enhanced protein synthesis and muscle hypertrophy. The presence of the hydroxyl group at the 16 position may influence receptor affinity and activation compared to other anabolic steroids.
Studies indicate that derivatives like 16beta-hydroxystanozolol may demonstrate altered pharmacokinetics, affecting their duration of action and potency in promoting anabolic effects .
Stanozolol (17β-hydroxy-17α-methyl-5α-androstano[3,2-c]pyrazole) undergoes extensive phase I metabolism, primarily via hydroxylation at specific carbon positions. The 16β-hydroxylation pathway produces 16β-hydroxystanozolol, identified as the dominant metabolite in multiple species. This transformation involves the stereoselective insertion of a hydroxyl group (-OH) at the C16β position of the steroid nucleus, mediated by microsomal cytochrome P450 (CYP) enzymes. The reaction proceeds via hydrogen atom abstraction followed by oxygen rebound, characteristic of monooxygenase catalysis. The 17α-methyl group and pyrazole ring in stanozolol render it resistant to typical steroid oxidoreductases, directing metabolism toward CYP-mediated oxidation [1] [8].
Table 1: Major Hydroxylated Metabolites of Stanozolol
Metabolite | Primary Site of Hydroxylation | Relative Abundance | Key Species |
---|---|---|---|
16β-Hydroxystanozolol | C16β (B-ring) | High | Cattle, Equine |
4β-Hydroxystanozolol | C4β (A-ring) | Moderate | Human |
3'-Hydroxystanozolol | C3' (pyrazole) | Low | Human |
16α-Hydroxystanozolol | C16α (B-ring) | Trace | Equine |
Specific CYP isoforms govern the regioselectivity of stanozolol hydroxylation. In bovine models, CYP3A38 (orthologue of human CYP3A5) demonstrates enhanced activity toward 16β-hydroxylation of testosterone and structurally related steroids like stanozolol. Functional studies of bovine CYP3A variants reveal that missense mutations (e.g., Val253Ile in CYP3A38) significantly alter catalytic efficiency for 16β-hydroxylation. Molecular modeling indicates that residue substitutions distal to the active site indirectly modulate substrate positioning through allosteric effects on protein dynamics. Human CYP3A4 favors 4β- and 3'-hydroxylation, while rodent CYP1B1 (due to a Leu395Val substitution) exhibits divergent regioselectivity compared to primates [3] [9].
Table 2: Cytochrome P450 Isoforms Involved in Stanozolol Hydroxylation
CYP Isoform | Species | Primary Metabolite | Functional Impact of Genetic Variants |
---|---|---|---|
CYP3A38 | Cattle | 16β-Hydroxystanozolol | Val253Ile: ↑ 16β-hydroxylation activity |
CYP3A28 | Cattle | 6β-Hydroxytestosterone | Gly197Ser: ↓ Testosterone 6β-hydroxylation |
CYP1B1 (Val395) | Human/Primate | 4-Hydroxystanozolol | Preferential 4-hydroxylation |
CYP1B1 (Leu395) | Rodent | 2-Hydroxystanozolol | Shifts regioselectivity toward 2-position |
Metabolic profiles of stanozolol exhibit pronounced interspecies differences. Cattle consistently produce 16β-hydroxystanozolol as the major urinary metabolite, detectable via liquid chromatography-tandem mass spectrometry (LC-MS/MS). In contrast, humans metabolize stanozolol primarily to 3'-hydroxy-, 4β-hydroxy-, and 16β-hydroxy metabolites, with dihydroxylated species also observed. Equine studies using liver microsomes and S9 fractions confirm 16β-hydroxystanozolol as a key metabolite but note quantitative differences compared to in vivo urinary profiles. These variations arise from differential CYP isoform expression, substrate affinity, and hepatic blood flow rates. The high abundance of CYP3A38 in bovine liver explains the dominance of 16β-hydroxylation in this species [1] [6] [9].
Phase II conjugation of 16β-hydroxystanozolol facilitates its renal excretion. UGT2B17 is the primary human uridine diphosphate-glucuronosyltransferase (UGT) responsible for glucuronidation at the 16β-OH position, forming the water-soluble 16β-hydroxystanozolol glucuronide. Sulfotransferases (SULTs), particularly SULT2A1, catalyze sulfate conjugation in the liver. Polymorphisms in UGT2B17 (e.g., gene deletions) significantly reduce glucuronidation efficiency, delaying clearance and extending detection windows in doping control or residue monitoring. In cattle, glucuronide conjugates dominate urinary excretion profiles, though sulfates are detectable as minor metabolites. Analytical methods for doping surveillance prioritize hydrolysis of conjugates to liberate free 16β-hydroxystanozolol for LC-MS/MS quantification [4] [8].
Table 3: Key Identifiers for 16β-Hydroxystanozolol
Property | Value | Source |
---|---|---|
IUPAC Name | (1S,2S,10S,13R,14S,16S,17R,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.0²,¹⁰.0⁴,⁸.0¹⁴,¹⁸]icosa-4(8),5-diene-16,17-diol | PubChem [8] |
Chemical Formula | C₂₁H₃₂N₂O₂ | HMDB [8] |
Molecular Weight | 344.49 g/mol | PubChem [10] |
CAS Registry Number | 125590-76-3 | PubChem [8] |
Major Biotransformation | 16β-Hydroxylation | FoodB [8] |
Primary Detection Method | LC-MS/MS after hydrolysis of conjugates | FoodB [8] |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2